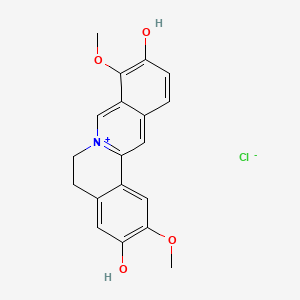
Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydrodiscretamine (chloride) typically involves the extraction of bioactive isoquinoline alkaloids from plants such as Fissistigma polyanthum and Nandina domestica . The synthetic route includes several steps of chemical reactions, including condensation and cyclization reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for dehydrodiscretamine (chloride) are not extensively documented. the process generally involves large-scale extraction and purification techniques, followed by chemical synthesis under stringent quality control measures to ensure the purity and efficacy of the compound .
化学反応の分析
Types of Reactions
Dehydrodiscretamine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Dehydrodiscretamine (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease due to its dual inhibition of AChE and BChE
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
Dehydrodiscretamine (chloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The molecular targets include the active sites of AChE and BChE, and the pathways involved are related to cholinergic signaling.
類似化合物との比較
Similar Compounds
Donepezil: Another AChE inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of AChE and BChE, similar to dehydrodiscretamine (chloride).
Galantamine: An AChE inhibitor with additional nicotinic receptor modulating properties.
Uniqueness
Dehydrodiscretamine (chloride) is unique due to its dual inhibition of both AChE and BChE, combined with its antioxidant properties . This makes it a promising candidate for research and potential therapeutic applications in neurodegenerative diseases.
特性
CAS番号 |
78134-82-4 |
|---|---|
分子式 |
C19H18ClNO4 |
分子量 |
359.8 g/mol |
IUPAC名 |
2,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3,10-diol;chloride |
InChI |
InChI=1S/C19H17NO4.ClH/c1-23-18-9-13-12(8-17(18)22)5-6-20-10-14-11(7-15(13)20)3-4-16(21)19(14)24-2;/h3-4,7-10,21H,5-6H2,1-2H3;1H |
InChIキー |
KOUIRDSDSOKPLP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC(=C(C4=C3)OC)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
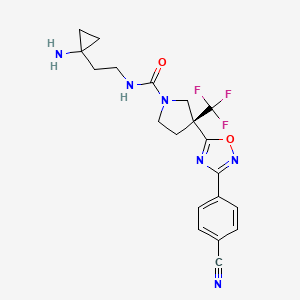

![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)
![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)
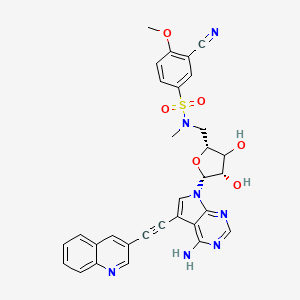
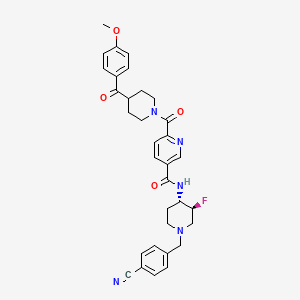
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
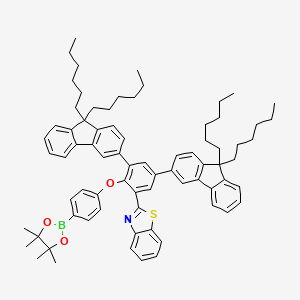
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
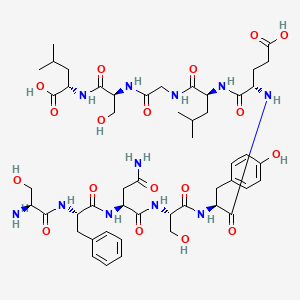
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
